9H-Fluorene-2-yl isocyanide
Description
9H-Fluorene-2-yl isocyanide is a specialized isocyanide derivative characterized by a fluorene backbone substituted with an isocyano (-NC) group at the 2-position. The fluorene moiety, a bicyclic aromatic hydrocarbon, imparts significant steric bulk and electronic conjugation, distinguishing it from simpler aliphatic or monocyclic aryl isocyanides. This compound is primarily utilized in organic synthesis as a building block for nitrogen-containing heterocycles and complex molecular architectures. Its reactivity stems from the dual nucleophilic and electrophilic nature of the isocyano group, which participates in multicomponent reactions (MCRs), cycloadditions, and transition-metal-catalyzed transformations . While direct data on its physical properties (e.g., melting point, solubility) are scarce in publicly available literature, analogous fluorene-containing compounds, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid, highlight the stability and research-oriented applications of fluorene derivatives in controlled laboratory settings .
Properties
IUPAC Name |
2-isocyano-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFIFCBRNLOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-yl isocyanide typically involves the following steps:
Starting Material: The synthesis begins with 9H-fluorene.
Functionalization: The fluorene is first brominated at the 2-position using bromine in the presence of a catalyst such as iron(III) bromide.
Substitution Reaction: The brominated fluorene undergoes a substitution reaction with potassium cyanide to form 9H-fluorene-2-carbonitrile.
Isocyanide Formation: Finally, the nitrile group is converted to an isocyanide group using a reagent such as triphenylphosphine and carbon tetrachloride under basic conditions.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, potentially using continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: 9H-Fluorene-2-yl isocyanide can undergo oxidation reactions to form corresponding isocyanates.
Reduction: It can be reduced to form amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: 9H-Fluorene-2-yl isocyanate.
Reduction: 9H-Fluorene-2-ylamine.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
9H-Fluorene-2-yl isocyanide possesses a unique structure characterized by a fluorenyl group attached to an isocyanide functional group. This configuration allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. The compound can be synthesized through methods such as the Leuckart-Wallach reaction from 9H-fluoren-9-one, yielding high purity and yield (up to 92%) .
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 9H-fluorene-2-yl isocyanide exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from fluorene have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents .
Cancer Therapy
The fluorenyl nucleus's modifications have been linked to enhanced cytotoxicity against cancer cells, indicating possible applications in cancer treatment. Studies have explored how structural changes can improve the efficacy of these compounds against various cancer types .
Bioconjugation and Labeling
In proteomics research, 9H-fluorene-2-yl isocyanide is utilized for labeling proteins through its reaction with primary amines to form stable fluorescent tags (FMOC tags). These tags are valuable for tracking proteins in biological systems, enhancing the understanding of protein interactions and functions .
Multicomponent Reactions (MCRs)
The compound serves as a critical component in multicomponent reactions (MCRs), particularly in the synthesis of complex molecular architectures. For example, it has been used in Ugi-type reactions to create diverse libraries of biologically active compounds . The ability to utilize 9H-fluorene-2-yl isocyanide in MCRs facilitates the rapid generation of functionalized derivatives that can be screened for various biological activities.
Material Science Applications
Fluorescent Materials
Due to its fluorescent properties, 9H-fluorene-2-yl isocyanide is investigated for applications in developing fluorescent materials. Its derivatives have been explored as potential candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
The reactivity of the isocyanide group allows for incorporation into polymer matrices, leading to the development of new materials with tailored properties. This application is particularly significant in creating polymers with enhanced mechanical strength and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-yl isocyanide involves its unique reactivity due to the isocyanide group. The isocyanide carbon can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. This dual reactivity is exploited in multicomponent reactions such as the Ugi reaction, where it forms stable intermediates and products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The fluorene backbone in 9H-Fluorene-2-yl isocyanide introduces steric hindrance and extended π-conjugation, which contrast sharply with simpler isocyanides:
- Benzyl Isocyanide : Lacks aromatic bicyclic systems, resulting in lower steric bulk and reduced electronic delocalization. Its linear structure facilitates faster diffusion in reactions but offers less regiocontrol .
- O-Alkenylaryl Isocyanide: Features an alkenyl group adjacent to the aryl ring, enhancing electrophilicity at the isocyano carbon. However, the absence of a fused bicyclic system limits conjugation effects .
- Aliphatic Isocyanides (e.g., tert-Butyl Isocyanide) : Highly flexible and electron-rich due to alkyl groups, but prone to decomposition under oxidative conditions compared to aromatic derivatives .
Reactivity and Selectivity
9H-Fluorene-2-yl isocyanide exhibits unique reactivity patterns:
- Steric Effects: The fluorene group impedes undesired side reactions (e.g., dimerization) by shielding the isocyano carbon, enhancing regioselectivity in MCRs .
- Electronic Effects : Conjugation with the fluorene ring stabilizes transition states in cycloadditions, improving yields in heterocycle synthesis (e.g., pyrroles, imidazoles) compared to benzyl isocyanide .
- Catalytic Compatibility : Demonstrates superior performance in palladium-catalyzed couplings due to fluorene’s electron-withdrawing nature, which stabilizes metal intermediates. This contrasts with O-alkenylaryl isocyanides, which may require stronger oxidizing conditions .
Table 1: Comparative Analysis of Isocyanide Derivatives
Chemical Reactions Analysis
Multicomponent Reactions
The unique reactivity of isocyanides allows them to participate in various multicomponent reactions (MCRs). Notably, the Ugi reaction and its variants are commonly employed:
-
Ugi Reaction : Involves the reaction of an isocyanide with an aldehyde and an amine to form a β-amino acid derivative. The fluorenyl isocyanide can act as a versatile building block in these reactions, leading to diverse product libraries.
Table 2: Examples of MCRs Involving 9H-Fluorene-2-yl Isocyanide
| Reaction Type | Components | Products |
|---|---|---|
| Ugi Reaction | Isocyanide, Aldehyde, Amine | β-Amino Acids |
| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde | α-Acylamino Acids |
| Groebke-Bienaymé Reaction | Isocyanide, Aldehyde, Amine | Various Adducts |
Nucleophilic Substitution Reactions
In addition to MCRs, 9H-fluorene-2-yl isocyanide can also undergo nucleophilic substitution reactions. The nucleophilic carbon atom of the isocyanide group can attack electrophilic centers in alkyl halides through an SN2 mechanism:
-
Mechanism : The nucleophilic attack leads to the formation of a nitrilium ion intermediate, which can subsequently react with water or other nucleophiles .
Table 3: Nucleophilic Substitution Reactions
| Substrate Type | Product Type | Mechanism |
|---|---|---|
| Alkyl Halides | Amides | SN2 |
Table 4: Biological Activity of Fluorene Derivatives
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Fluorene Bisamides | Antimycobacterial | Mycobacterium tuberculosis |
| Schiff Bases | Antimicrobial | E. coli, S. aureus |
Q & A
Q. What are the established synthetic routes for 9H-Fluorene-2-yl isocyanide, and how do reaction conditions influence yield?
The Leuckart–Wallach reaction is a key method for synthesizing 9H-Fluorene-2-yl isocyanide from 9H-fluoren-9-one. This reaction involves formamide intermediates and requires controlled temperature (typically 100–120°C) and inert atmospheres to prevent oxidation. Fluorescence properties of intermediates (e.g., blue emission for formamide derivatives under UV light) can serve as qualitative indicators of reaction progress . Yield optimization often depends on solvent choice (e.g., dichloromethane for stability) and purification via column chromatography to isolate the isocyanide from byproducts.
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish 9H-Fluorene-2-yl isocyanide from its structural analogs?
The isocyanide group (–NC) exhibits a distinct singlet in the <sup>13</sup>C NMR spectrum at δ ≈ 150–160 ppm, absent in carbonyl or nitrile derivatives. In <sup>1</sup>H NMR, the fluorene backbone protons show characteristic splitting patterns due to aromatic ring anisotropy. For example, protons adjacent to the isocyanide substituent deshield significantly, appearing as doublets or triplets in the δ 7.5–8.5 ppm range. Comparative analysis with fluorenone derivatives (e.g., 9-oxo-fluorene) confirms successful substitution .
Q. What safety protocols are critical when handling 9H-Fluorene-2-yl isocyanide in laboratory settings?
Due to its toxicity and moisture sensitivity, use inert gloveboxes for synthesis and storage. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. In case of inhalation, immediate exposure to fresh air and medical consultation are advised. Spills require neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of 9H-Fluorene-2-yl isocyanide?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting molecular orbitals and vibrational frequencies. For 9H-Fluorene-2-yl isocyanide, DFT calculations reveal a linear isocyanide group with bond lengths of ~1.18 Å (N≡C), consistent with triple-bond character. Charge distribution analysis shows electron withdrawal from the fluorene ring to the –NC group, explaining its electrophilic reactivity .
Q. What role does 9H-Fluorene-2-yl isocyanide play in palladium-catalyzed insertion reactions?
In Pd-catalyzed cross-couplings, the isocyanide acts as a one-carbon synthon, inserting into metal-carbon bonds to form nitrile or amine intermediates. For example, in aryl halide couplings, Pd(0)-mediated oxidative addition is followed by isocyanide insertion into the Pd–C bond, yielding iminoacyl-Pd complexes. Steric effects from the fluorene backbone influence regioselectivity, favoring para-substitution in aromatic products .
Q. How can surface-enhanced Raman spectroscopy (SERS) leverage 9H-Fluorene-2-yl isocyanide for molecular sensing?
When adsorbed on nanostructured Au or Ag surfaces, the isocyanide’s –NC group binds to metal atoms, enhancing Raman signals via charge-transfer mechanisms. Key vibrational modes (e.g., N≡C stretch at ~2150 cm<sup>−1</sup>) show intensity increases of 10<sup>3</sup>–10<sup>5</sup> fold. This enables trace detection in catalytic studies or single-molecule imaging. Substrate design (e.g., anisotropic nanoparticles) optimizes plasmonic coupling for improved sensitivity .
Q. What contradictions arise between computational predictions and experimental data for this compound’s reactivity?
DFT may overestimate the stability of isocyanide-metal adducts due to approximations in dispersion forces. For instance, calculated binding energies for Au–NC complexes can deviate by 5–10 kcal/mol from experimental calorimetry. Discrepancies in reaction pathways (e.g., cyclization vs. dimerization) highlight the need for solvent and entropic corrections in simulations .
Q. How does the fluorene backbone influence mechanochromic properties in gold-isocyanide complexes?
9H-Fluorene-2-yl isocyanide forms Au(I) complexes that exhibit mechanochromism via ligand-ligand interactions. Mechanical grinding disrupts crystalline order, shifting emission from visible (λmax ~500 nm) to near-infrared (λmax ~850 nm). The rigid fluorene framework enhances π-stacking, enabling reversible luminescence changes under thermal annealing .
Data Analysis and Reproducibility
Q. What multivariate methods address reproducibility challenges in SERS experiments with this compound?
Principal component analysis (PCA) and partial least squares regression (PLS-R) differentiate signal variations caused by substrate heterogeneity from analyte concentration changes. For example, PCA loadings for batch-to-batch Au nanoparticle synthesis reveal dominant spectral contributions from citrate stabilizers, requiring normalization to isolate isocyanide-specific signals .
Q. How can hydrogen-bonding interactions with solvents be quantified experimentally and computationally?
IR spectroscopy identifies N≡C···H–O hydrogen bonds via redshifted –NC stretches (Δν ~30–50 cm<sup>−1</sup> in methanol). Coupled-cluster (CCSD(T)) calculations with implicit solvent models (e.g., SMD) predict binding energies of ~3–5 kcal/mol. Solvent polarity indices (e.g., Kamlet-Taft) correlate with association constants (Ka) measured by titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
